molecular formula C10H11F3O3 B2426949 ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate CAS No. 135787-54-1

ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate

Cat. No.: B2426949
CAS No.: 135787-54-1
M. Wt: 236.19
InChI Key: QBRWPPHCYXMELT-UHFFFAOYSA-N
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Description

ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with trifluoromethyl ketones under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide and trifluoromethyl ketones .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and various substituted cyclohexene derivatives .

Scientific Research Applications

ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The compound may also participate in hydrogen bonding and van der Waals interactions, affecting molecular pathways and cellular processes .

Comparison with Similar Compounds

  • Ethyl 4-oxo-2-phenyl-2-cyclohexene-1-carboxylate
  • Ethyl 4-oxo-2-(methyl)-2-cyclohexene-1-carboxylate
  • Ethyl 4-oxo-2-(chloromethyl)-2-cyclohexene-1-carboxylate

Comparison: ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .

Properties

IUPAC Name

ethyl 4-oxo-2-(trifluoromethyl)cyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRWPPHCYXMELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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